Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a 3-chlorophenyl group attached via a hydroxyethyl linker. This structure is pivotal in medicinal chemistry, often serving as an intermediate for receptor-targeted molecules, particularly G protein-coupled receptors (GPCRs) or ion channels .
Properties
IUPAC Name |
ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-2-21-15(20)18-8-6-17(7-9-18)11-14(19)12-4-3-5-13(16)10-12/h3-5,10,14,19H,2,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWFDKKLOJBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455572 | |
| Record name | Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486439-08-1 | |
| Record name | Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate typically involves the reaction of 3-chlorophenylacetic acid with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 4-[2-(4-(Methylsulfonyl)Phenyl)-2-Hydroxyethyl]Piperazine-1-Carboxylate
- Key Difference : The 3-chlorophenyl group is replaced with a 4-methylsulfonylphenyl group.
- This modification may improve metabolic stability but reduce lipophilicity compared to the chloro substituent .
Ethyl 4-(4-Amino-2-Chlorophenyl)Piperazine-1-Carboxylate
- Key Difference: A para-amino group is introduced alongside the 2-chloro substituent.
- However, the amino group may also increase susceptibility to oxidation, reducing in vivo stability .
Linker Modifications
Ethyl 4-[2-(3-Chlorophenyl)-2-Oxoethyl]Piperazine-1-Carboxylate
- Key Difference : The hydroxyethyl linker is replaced with a ketone (oxo) group.
- Impact : The absence of a hydroxyl reduces hydrogen-bonding capacity, likely decreasing solubility. The ketone may enhance π-stacking interactions with aromatic residues in hydrophobic binding pockets .
Ethyl 4-[N-(4-Chloro-2-Methylphenyl)-N-(Methylsulfonyl)Glycyl]Piperazine-1-Carboxylate
- Key Difference : A glycyl (acetyl) linker with a sulfonamide group replaces the hydroxyethyl chain.
- However, the bulkier structure may limit membrane permeability .
Heterocyclic and Fluorinated Derivatives
Ethyl 4-[2-([5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl)Acetyl]Piperazine-1-Carboxylate
- Key Difference : Incorporates an oxadiazole-thioether moiety.
- Impact : The oxadiazole ring enhances metabolic resistance and may confer antimicrobial or antiviral activity. The thioether linker increases lipophilicity, favoring blood-brain barrier penetration .
Ethyl 4-[3-(1,1,2,2-Tetrafluoroethoxy)Benzoyl]Piperazine-1-Carboxylate
Structural and Physicochemical Data Comparison
*Predicted using QikProp (BIOVIA).
Biological Activity
Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate (CAS Number: 486439-08-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₂₁ClN₂O₃
- Molecular Weight : 312.79 g/mol
- Purity : ≥95%
- Melting Point : 51–53 °C
Pharmacological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
1. Antitumor Activity
Recent studies have indicated that derivatives of piperazine compounds, including this compound, show promising antitumor effects. The compound has been evaluated for its inhibitory activity against various cancer cell lines, demonstrating potential as a lead compound in anticancer drug development.
2. Neuropharmacological Effects
The compound has been investigated for its interaction with dopamine receptors, particularly the D3 receptor. It has shown potential as a selective D3 receptor agonist, which may have implications for treating neurodegenerative diseases and psychiatric disorders .
3. Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its utility in conditions characterized by chronic inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine core and substituents on the aromatic ring can significantly influence its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperazine nitrogen | Alters receptor binding affinity |
| Variations in the chlorophenyl group | Impacts antitumor efficacy |
| Hydroxylethyl group modifications | Enhances solubility and bioavailability |
Case Study 1: Antitumor Efficacy
In a study involving various piperazine derivatives, this compound was found to inhibit cell proliferation in human breast cancer cell lines with an IC50 value of approximately 25 μM. This suggests that structural modifications can enhance its antitumor potency.
Case Study 2: Neuropharmacological Assessment
Research assessing the compound's effect on D3 receptor activity revealed that it promotes β-arrestin recruitment and G protein activation, indicating its potential as a therapeutic agent for Parkinson's disease and other dopaminergic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
